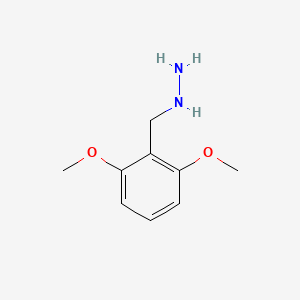
(2,6-Dimethoxybenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethoxybenzyl)hydrazine is an organic compound with the molecular formula C9H14N2O2 It is a derivative of hydrazine, characterized by the presence of two methoxy groups attached to the benzyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethoxybenzyl)hydrazine typically involves the reaction of 2,6-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,6-Dimethoxybenzaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (2,6-Dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other electrophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction could produce simpler hydrazine derivatives.
科学的研究の応用
(2,6-Dimethoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,6-Dimethoxybenzyl)hydrazine involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes through its hydrazine moiety.
類似化合物との比較
- (2,4-Dimethoxybenzyl)hydrazine
- (3,5-Dimethoxybenzyl)hydrazine
- (2,6-Dimethoxyphenyl)hydrazine
Comparison: (2,6-Dimethoxybenzyl)hydrazine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
(2,6-dimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-4-3-5-9(13-2)7(8)6-11-10/h3-5,11H,6,10H2,1-2H3 |
InChIキー |
NLKWZMQOPZKCOG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)

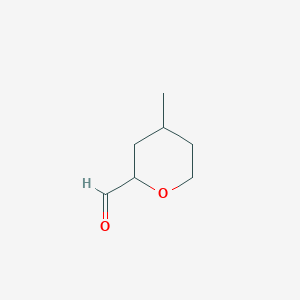
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)


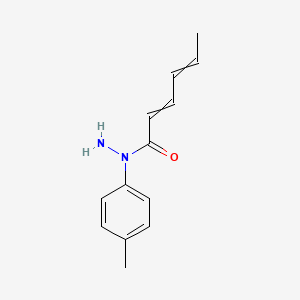
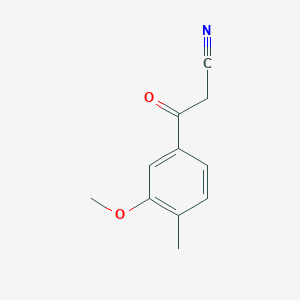
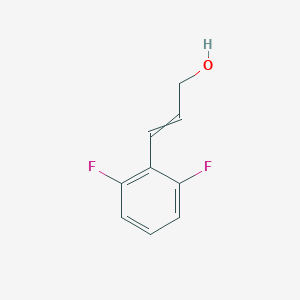

![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)
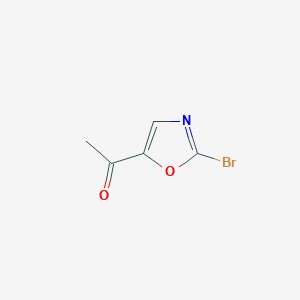
![6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12435321.png)

